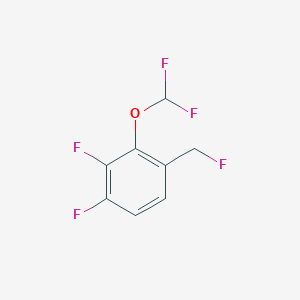

1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene

Beschreibung

Eigenschaften

Molekularformel |

C8H5F5O |

|---|---|

Molekulargewicht |

212.12 g/mol |

IUPAC-Name |

3-(difluoromethoxy)-1,2-difluoro-4-(fluoromethyl)benzene |

InChI |

InChI=1S/C8H5F5O/c9-3-4-1-2-5(10)6(11)7(4)14-8(12)13/h1-2,8H,3H2 |

InChI-Schlüssel |

WGWQMNLWEWWQAU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1CF)OC(F)F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Fluorination of Aromatic Precursors

2.1 Halogenation and Fluorination of Aromatic Rings

- Starting from appropriately substituted benzene derivatives, selective fluorination can be achieved via halogen exchange or Balz–Schiemann reactions.

- For example, 1,2-difluorobenzene can be synthesized from 2-fluoroaniline through diazotization followed by photochemically induced fluorodediazoniation using HF/pyridine as the fluorinating reagent in continuous flow mode. This method provides high selectivity (>95%) and yields within short residence times (~10 minutes) under mild conditions (365 nm LED irradiation).

| Step | Reaction Type | Conditions | Yield/Selectivity |

|---|---|---|---|

| Diazotization of 2-fluoroaniline | Formation of diazonium salt | Standard diazotization conditions | High conversion |

| Photochemical fluorodediazoniation | Fluorination with HF/pyridine | Continuous flow, 365 nm LED, RT | ≥95% selectivity, 14% isolated yield |

This approach is a key step to access the difluorinated aromatic core required for the target compound.

Installation of Difluoromethoxy Group

3.1 Difluoromethylation of Phenols

- Difluoromethoxy groups can be introduced onto phenolic substrates via difluoromethylation reactions.

- A practical method involves the reaction of phenols with difluorocarbene generated in situ from difluoromethyl sulfonium salts under basic conditions (e.g., NaH or LiOH) in fluorobenzene solvent at low temperatures (around 10 °C).

- The mechanism proceeds via phenoxide nucleophilic attack on difluorocarbene, yielding difluoromethoxy-substituted aromatic compounds with good yields (up to 81%).

| Reagents | Conditions | Product Yield | Notes |

|---|---|---|---|

| Phenol, Difluoromethyl sulfonium salt | NaH or LiOH base, fluorobenzene, 10 °C, overnight | Up to 81% | Mild conditions, high selectivity |

This method allows selective difluoromethoxylation at the desired position on the aromatic ring.

Introduction of Fluoromethyl Group

4.1 Halogenated Methyl Group Installation

- The fluoromethyl substituent (-CH₂F) can be installed through halogenation of methyl groups or by nucleophilic substitution.

- Multi-step synthesis may involve lithiation of methoxymethoxy-protected aromatic intermediates followed by reaction with fluorinated electrophiles such as 1,1,2-trichloro-1,2,2-trifluoroethane to introduce chlorodifluoromethoxy groups, which can be further transformed.

- Controlled halogenation and fluorination steps under low temperatures (-75 °C) and inert solvents like tetrahydrofuran (THF) are critical to maintain regioselectivity and yield.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation of protected phenyl | sec-Butyllithium, THF, -75 °C | 83 | Formation of aryllithium intermediate |

| Reaction with fluorinated electrophile | 1,1,2-trichloro-1,2,2-trifluoroethane | 82 | Introduction of chlorodifluoromethoxy group |

These steps are part of the overall synthetic route toward the target compound.

Industrial and Environmental Considerations

- Fluorination reactions often require hazardous reagents such as anhydrous hydrogen fluoride (HF) and specialized catalysts (e.g., perfluorosulfonyl fluorides).

- Selective fluorination of trichloromethoxybenzenes using HF under pressure (50–150 °C, 0.5–5.0 MPa) with perfluorinated sulfonic acid catalysts has been reported to yield chlorodifluoromethoxy intermediates efficiently.

- Reaction parameters such as molar ratios (HF to substrate 8:1–11:1), catalyst loading (0.5–1%), temperature (80–90 °C), and pressure (2.5–2.8 MPa) are optimized for maximum yield and selectivity.

- Environmental control includes staged absorption of ammonia and halogen gases to minimize contamination and maximize recovery.

Summary Table of Key Preparation Steps

| Step No. | Reaction Description | Key Reagents/Catalysts | Conditions | Yield/Selectivity |

|---|---|---|---|---|

| 1 | Synthesis of 1,2-difluorobenzene core | 2-fluoroaniline, HF/pyridine, photochemical | Continuous flow, 365 nm LED, RT | ≥95% selectivity, 14% yield |

| 2 | Difluoromethylation of phenol to difluoromethoxy | Difluoromethyl sulfonium salt, NaH or LiOH | Fluorobenzene, 10 °C, overnight | Up to 81% |

| 3 | Lithiation and fluorinated electrophile reaction | sec-Butyllithium, 1,1,2-trichloro-1,2,2-trifluoroethane | THF, -75 °C | 82–83% |

| 4 | Selective fluorination of trichloromethoxybenzene | Anhydrous HF, perfluorosulfonyl fluoride catalyst | 80–90 °C, 2.5–2.8 MPa | High yield, optimized ratios |

Research Findings and Notes

- The difluoromethylation via difluorocarbene intermediates is supported by mechanistic studies including deuterium labeling and trapping experiments, confirming the carbene pathway.

- Photochemical fluorodediazoniation offers a clean, fast, and selective route to difluorinated benzenes, suitable for scale-up.

- Catalytic fluorination using perfluorinated sulfonic acid fluorides allows selective replacement of chlorine atoms with fluorine under controlled pressure and temperature, minimizing side reactions.

- The combination of these methods enables the assembly of complex fluorinated aromatic compounds like 1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene with high regioselectivity and functional group compatibility.

Analyse Chemischer Reaktionen

1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products. Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Fluorinated Benzene Derivatives and Their Properties

†Avermectin reference value for comparison .

Key Observations:

Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in oxyfluorfen and pyridine derivatives (e.g., E27) enhances insecticidal activity due to increased electrophilicity and metabolic stability .

Substituent Position : Fluorine at positions 1 and 2 (meta to the difluoromethoxy group) creates a sterically congested environment, reducing reactivity compared to para-substituted analogues like 1,2-Difluoro-4-iodobenzene .

Functional Group Diversity: The difluoromethoxy group (-OCF₂H) in the target compound is less hydrolytically stable than non-fluorinated alkoxy groups (e.g., -OCH₃ in 1,2-Difluoro-4,5-dimethoxybenzene), but it improves resistance to oxidative degradation in pesticidal formulations .

Biologische Aktivität

1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene, with the CAS number 1803827-49-7, is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological properties, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C8H5F5O

- Molecular Weight : 212.12 g/mol

- Chemical Structure : The compound features multiple fluorine substituents and a methoxy group, which can influence its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of 1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene has been evaluated in various studies, focusing on its potential as an antitumor agent and its effects on cellular mechanisms.

Antitumor Activity

Recent studies have highlighted the compound's potential in inhibiting tumor growth. For instance, it has been investigated for its ability to target mitochondrial functions in cancer cells:

- Mechanism : The compound appears to disrupt ATP production in cancer cells, forcing them to rely on oxidative phosphorylation (OXPHOS), which can lead to cell death.

- IC50 Values : In one study, related compounds exhibited IC50 values in the nanomolar range against pancreatic cancer cells, indicating potent cytotoxic effects .

Structure-Activity Relationship (SAR)

The structure of 1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene allows for modifications that can enhance biological activity:

| Modification | Effect |

|---|---|

| Addition of halogen groups | Increased binding affinity to target proteins |

| Alteration of the methoxy group | Changes in solubility and bioavailability |

Case Studies

Several case studies have focused on the synthesis and biological evaluation of fluorinated compounds similar to 1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene:

- Study on Fluorinated Nucleosides : Research indicated that fluorinated nucleosides exhibit significant antiviral and antitumor activities. The introduction of fluorine atoms enhances the stability and efficacy of these compounds against various cancer cell lines .

- Inhibition of Mitochondrial Functions : Another study demonstrated that structurally similar compounds significantly inhibited mitochondrial respiration in cancer cells, leading to reduced ATP levels and increased apoptosis .

Q & A

Q. How does the compound’s stability under various conditions (pH, temperature) affect experimental design?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Adjust reaction pH using buffered systems (e.g., phosphate buffer pH 7.4) to mimic physiological conditions. For high-temperature reactions (>100°C), use microwave-assisted synthesis to reduce exposure time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.